A 77-01

Descripción general

Descripción

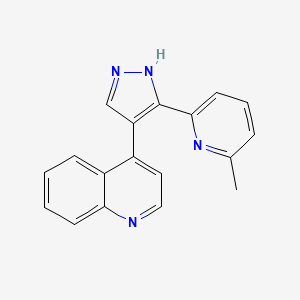

A 77-01 es un potente inhibidor de la familia de receptores de tipo I del factor de crecimiento transformante beta, la cinasa similar a la activina ALK5. Tiene un valor de IC50 de 25 nanomolares, lo que lo hace muy efectivo en la inhibición de la vía de señalización del factor de crecimiento transformante beta . Este compuesto se utiliza principalmente en la investigación científica para estudiar la vía de señalización del factor de crecimiento transformante beta y su papel en varios procesos biológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de A 77-01 implica varios pasos, comenzando con la preparación de la estructura principal, que es un derivado de la quinolina. Los pasos clave incluyen:

Formación del núcleo de quinolina: Esto se logra típicamente mediante una reacción de ciclización que involucra derivados de anilina y aldehídos.

Introducción del anillo de pirazol: Este paso implica la reacción del derivado de quinolina con derivados de hidracina para formar el anillo de pirazol.

Modificaciones finales: Se introducen grupos funcionales adicionales para mejorar la actividad y la selectividad del compuesto.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, métodos de purificación eficientes y un estricto control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Chemical Stability and Decomposition Pathway

A-77-01 (CAS: 607737-87-1) is a potent inhibitor of the TGF-β type I receptor superfamily activin-like kinase ALK5, with an IC50 of 25 nM . Its chemical stability is closely tied to its relationship with A-83-01 (Axon 1421), a prodrug that decomposes into A-77-01 under specific conditions . This decomposition suggests a hydrolytic or enzymatic cleavage pathway, where A-83-01 undergoes structural rearrangement to release A-77-01 as the active metabolite.

Key Reaction Insight :

A-83-01 → A-77-01 (via decomposition)

This reaction highlights A-77-01’s role as a bioactive metabolite, influencing its pharmacokinetic profile and therapeutic efficacy.

Structural Relationship with A-83-01

A-77-01 is a structural analog of A-83-01, differing in molecular weight and functional groups. While A-83-01 acts as a prodrug, A-77-01 is the active form, exhibiting direct inhibition of ALK5. The decomposition pathway implies that A-77-01’s stability is dependent on environmental factors such as pH, temperature, or enzymatic activity.

| Compound | Role | Structural Feature | Biological Activity |

|---|---|---|---|

| A-83-01 | Prodrug | Higher molecular weight | Decomposes to A-77-01 |

| A-77-01 | Active metabolite | Lower molecular weight | Direct ALK5 inhibitor |

Pharmacological Implications

The conversion of A-83-01 to A-77-01 under physiological conditions has direct implications for drug delivery and efficacy. As a metabolite, A-77-01’s stability and bioavailability influence its therapeutic window. Studies on similar prodrug-drug pairs suggest that optimizing decomposition kinetics can enhance target engagement and reduce off-target effects .

Research Gaps :

-

Detailed mechanistic studies of the A-83-01 → A-77-01 reaction (e.g., pH-dependent hydrolysis, enzymatic involvement).

-

Quantitative analysis of decomposition rates under in vivo/in vitro conditions.

Aplicaciones Científicas De Investigación

A 77-01 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar la vía de señalización del factor de crecimiento transformante beta y su papel en las reacciones químicas.

Biología: Ayuda a comprender el papel del factor de crecimiento transformante beta en los procesos celulares como la proliferación, la diferenciación y la apoptosis.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades donde la señalización del factor de crecimiento transformante beta está desregulada, como el cáncer y la fibrosis.

Mecanismo De Acción

A 77-01 ejerce sus efectos inhibiendo la familia de receptores de tipo I del factor de crecimiento transformante beta, la cinasa similar a la activina ALK5. Esta inhibición evita la fosforilación de Smad2, una proteína clave en la vía de señalización del factor de crecimiento transformante beta. Como resultado, se bloquean los eventos de señalización descendentes que conducen a respuestas celulares como la proliferación y la diferenciación .

Comparación Con Compuestos Similares

Compuestos similares

A 83-01: Otro potente inhibidor de la familia de receptores de tipo I del factor de crecimiento transformante beta, la cinasa similar a la activina ALK5.

SB-431542: Un inhibidor selectivo de la familia de receptores de tipo I del factor de crecimiento transformante beta, la cinasa similar a la activina ALK5.

Singularidad

A 77-01 es único debido a su alta potencia y selectividad para la cinasa similar a la activina ALK5 de la familia de receptores de tipo I del factor de crecimiento transformante beta. Su valor de IC50 de 25 nanomolares lo convierte en uno de los inhibidores más efectivos de su clase, brindando a los investigadores una herramienta poderosa para estudiar la vía de señalización del factor de crecimiento transformante beta .

Actividad Biológica

A 77-01, chemically known as 4-[3-(6-Methyl-2-pyridinyl)-1H-pyrazol-4-yl]quinoline, is a potent inhibitor of the TGF-β type I receptor (ALK-5), with an IC50 value of approximately 34 nM. This compound is recognized for its significant biological activity in various cellular processes, particularly those related to cancer biology and fibrosis.

This compound primarily functions by inhibiting TGF-β signaling pathways, which are crucial in regulating cellular growth, differentiation, and apoptosis. The compound has been shown to:

- Inhibit TGF-β transcriptional activation : this compound effectively blocks the transcriptional activity induced by TGF-β, which is essential for many pathological conditions, including cancer and fibrotic diseases .

- Prevent epithelial-to-mesenchymal transition (EMT) : EMT is a process where epithelial cells lose their characteristics and gain migratory properties, contributing to cancer metastasis. This compound inhibits this transition, thereby potentially reducing tumor invasiveness .

- Inhibit SMAD phosphorylation : By blocking SMAD phosphorylation, this compound disrupts downstream signaling events that promote tumor growth and fibrosis .

Comparative Potency

In comparative studies, this compound has demonstrated superior potency compared to other ALK-5 inhibitors. For instance:

| Compound | IC50 (nM) | Notes |

|---|---|---|

| This compound | 34 | Potent TGF-βRI inhibitor |

| A 83-01 | 12 | More potent than this compound in some assays |

| SB-431542 | 250 | Less potent than both this compound and A 83-01 |

Both this compound and its analogue A 83-01 showed five to ten times more potency than SB-431542 in inhibiting TGF-β-induced transcriptional activation .

In Vitro Studies

In vitro experiments have confirmed the efficacy of this compound in various cell lines. For example:

- Lung Epithelial Cells : Treatment with this compound significantly inhibited TGF-β-induced proliferation and SMAD phosphorylation in lung epithelial cells. This suggests a potential therapeutic role in pulmonary fibrosis .

- Cancer Cell Lines : In several cancer models, this compound reduced cell migration and invasion by blocking TGF-β signaling pathways associated with EMT .

In Vivo Studies

While most studies have focused on in vitro applications, preliminary in vivo research indicates that this compound may also be effective in reducing tumor growth and metastasis in animal models. Further research is needed to confirm these findings and explore the pharmacokinetics of the compound.

Propiedades

IUPAC Name |

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTYZDORHCDZPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440480 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607737-87-1 | |

| Record name | 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.